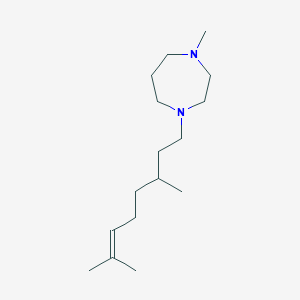
1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane, commonly known as DMDO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMDO is a diazepane derivative that has a unique structure and properties that make it an attractive candidate for research.
作用机制
DMDO acts as a powerful oxidant due to the presence of a diazepane ring in its structure. It reacts with various functional groups, such as alkenes, alcohols, and amines, to form the corresponding oxidation products. The mechanism of action of DMDO involves the transfer of an oxygen atom from the DMDO molecule to the substrate, leading to the formation of an intermediate that eventually undergoes further oxidation.
Biochemical and physiological effects
DMDO has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the activation of various signaling pathways. DMDO has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
实验室实验的优点和局限性
DMDO has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods without significant degradation. DMDO is also a highly reactive and selective oxidant, making it an ideal reagent for various oxidation reactions. However, DMDO has some limitations, including its high cost and limited availability.
未来方向
DMDO has the potential to be used in various applications, and there are several future directions for research in this area. One possible direction is the development of new synthetic methodologies that use DMDO as a key reagent. Another direction is the exploration of DMDO's potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Additionally, DMDO could be used in the preparation of new functionalized materials with unique properties. Finally, further studies could be conducted to elucidate the mechanism of action of DMDO and its effects on various biological systems.
Conclusion
In conclusion, 1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane is a unique compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DMDO has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. With further research, DMDO has the potential to make significant contributions to various fields, including organic synthesis, material science, and medicinal chemistry.
合成方法
DMDO is synthesized through a multistep process that involves the reaction of 3,7-dimethyl-6-octen-1-ol with 1,4-diazepane. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is carried out under anhydrous conditions. The resulting DMDO is purified through column chromatography and characterized using various spectroscopic techniques.
科学研究应用
DMDO has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DMDO has been used as a reagent in the synthesis of various natural products and pharmaceuticals. It has also been used as a precursor in the preparation of functionalized materials, such as polymers and dendrimers.
属性
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-15(2)7-5-8-16(3)9-12-18-11-6-10-17(4)13-14-18/h7,16H,5-6,8-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESNNWGBWAOWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)
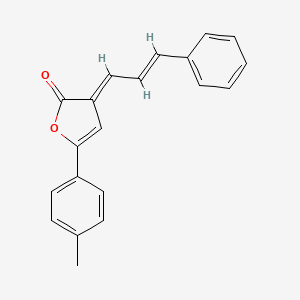
![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)
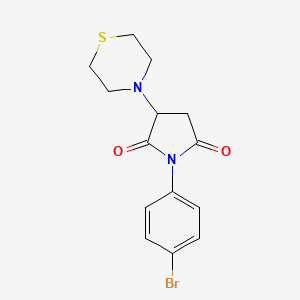
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)

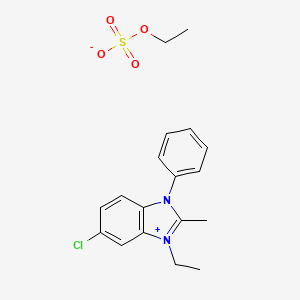
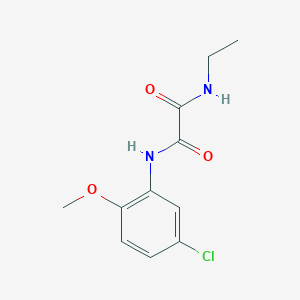
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)